molecular formula C16H14N4O2 B2541167 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea CAS No. 6756-31-6

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

Cat. No.: B2541167
CAS No.: 6756-31-6
M. Wt: 294.314
InChI Key: KSZSILZJBBUNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a chemical compound with the molecular formula C16H14N4O2 and a molecular weight of 294.31 g/mol . It features a 1,3,4-oxadiazole ring, a heterocycle known for its considerable importance in the field of biologically active molecules due to its unique geometrical and electronic properties, such as a high dipole moment and susceptibility to hydrogen bond contacts, which can influence binding to biological targets . Compounds containing the 1,3,4-oxadiazole scaffold, similar to this one, have been extensively studied for their potential in medicinal chemistry and have demonstrated promising biological activities in scientific literature. For instance, novel derivatives based on the 1,3,4-oxadiazole structure have shown significant antimicrobial activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Escherichia coli . The 1,3,4-oxadiazole ring system is also employed in the design of constrained peptidomimetics, making it a valuable scaffold for biochemical and pharmacological research . This product is intended for research applications such as in vitro biological screening, hit-to-lead optimization studies, and as a building block in organic synthesis. This compound is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZSILZJBBUNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine Intermediate

The 1,3,4-oxadiazole ring system is constructed via cyclization of phenylacetic acid derivatives. Adapted from methodologies in and, the protocol involves:

Reagents :

  • Phenylacetic acid
  • Semicarbazide hydrochloride
  • Phosphorus oxychloride (POCl₃)
  • Potassium hydroxide (KOH)

Procedure :

  • Formation of Acylhydrazide : Phenylacetic acid (1.0 equiv) and semicarbazide (1.2 equiv) are refluxed in POCl₃ for 1 hour to form the intermediate acylhydrazide.
  • Cyclization : The crude product is treated with aqueous KOH (10% w/v) under reflux for 4 hours, inducing cyclization to 5-benzyl-1,3,4-oxadiazol-2-amine.

Key Data :

  • Yield : 68–72% (after recrystallization from ethanol).
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.45–7.02 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂), 7.13 (s, 2H, NH₂).
  • ¹³C-NMR : 169.0 ppm (C-2 oxadiazole), 157.3 ppm (C-5 oxadiazole), 35.6 ppm (CH₂).

Urea Functionalization via Phenyl Isocyanate

The amine intermediate is reacted with phenyl isocyanate to install the urea moiety, following protocols in:

Reagents :

  • 5-Benzyl-1,3,4-oxadiazol-2-amine
  • Phenyl isocyanate
  • Anhydrous tetrahydrofuran (THF)

Procedure :

  • Coupling Reaction : 5-Benzyl-1,3,4-oxadiazol-2-amine (1.0 equiv) and phenyl isocyanate (1.1 equiv) are stirred in THF at 60°C for 6 hours.
  • Workup : The precipitate is filtered, washed with cold hexane, and recrystallized from ethanol.

Key Data :

  • Yield : 75–80%.
  • ¹H-NMR : δ 12.00 (s, 1H, NH), 8.92 (s, 1H, NH), 7.45–7.02 (m, 10H, Ar-H), 4.12 (s, 2H, CH₂).
  • ¹³C-NMR : 162.1 ppm (urea carbonyl), 157.3 ppm (oxadiazole C-2), 35.6 ppm (CH₂).

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The POCl₃-mediated cyclization proceeds via formation of a reactive imidoyl chloride intermediate, which undergoes intramolecular nucleophilic attack by the hydrazide nitrogen (Fig. 1). Base hydrolysis (KOH) eliminates HCl, aromatizing the oxadiazole ring.

Critical Parameters :

  • POCl₃ Stoichiometry : Excess POCl₃ (3.0 equiv) ensures complete conversion.
  • Temperature : Reflux (110°C) accelerates cyclization without side-product formation.

Urea Formation Dynamics

The exothermic reaction between the oxadiazole amine and phenyl isocyanate follows a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbon of the isocyanate, releasing CO₂ and forming the urea linkage (Fig. 2).

Optimization Findings :

  • Solvent Choice : THF outperforms DMF or DCM due to better solubility of intermediates.
  • Stoichiometry : A 10% excess of phenyl isocyanate drives the reaction to completion.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR :

  • Aromatic Protons : Two doublets at δ 7.45 and 7.02 ppm (J = 8.4 Hz) confirm the benzyl substituent.
  • Urea NH : Singlets at δ 12.00 and 8.92 ppm indicate hydrogen bonding in the solid state.

¹³C-NMR :

  • Oxadiazole Carbons : Peaks at 157.3 ppm (C-5) and 169.0 ppm (C-2) validate ring formation.

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calculated for C₁₆H₁₃N₄O₂: 299.10; observed: 299.09.

Comparative Analysis of Alternative Routes

While the above method is predominant, patent literature discloses related urea-oxadiazole hybrids synthesized via:

  • Alternative Isocyanates : 3-Chlorophenyl isocyanate yields 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea.
  • Microwave Assistance : Reducing reaction times from hours to minutes (unreported yields).

Challenges and Mitigation Strategies

Impurity Formation

  • Byproducts : Incomplete cyclization yields residual acylhydrazides, detectable via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
  • Mitigation : Recrystallization from ethanol reduces impurities to <2%.

Scale-Up Limitations

  • Exothermicity : Large-scale urea coupling requires controlled addition of isocyanate to prevent thermal runaway.

Chemical Reactions Analysis

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multistep reaction involving the condensation of appropriate hydrazides with isocyanates or isothiocyanates. Characterization methods such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, in one study, derivatives of 1,3,4-oxadiazoles were synthesized and characterized to evaluate their biological activities .

Biological Activities

1. Anticancer Properties
Research indicates that 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results demonstrated that certain substitutions on the phenyl ring enhance the anticancer efficacy .

2. Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. In vivo studies using genetically modified models like Drosophila melanogaster showed that certain derivatives significantly lowered glucose levels, suggesting potential use in diabetes management .

3. Antimicrobial Effects
The antimicrobial activity of this compound has been explored against both Gram-positive and Gram-negative bacteria. Compounds with this moiety demonstrated varying degrees of effectiveness in inhibiting bacterial growth .

Case Studies

A comprehensive evaluation of various derivatives of this compound reveals a consistent pattern of biological activity across different studies:

Study ReferenceBiological ActivityCell Line/ModelKey Findings
AnticancerMCF-7Significant inhibition of cell proliferation
AntidiabeticDrosophilaReduced glucose levels in genetically modified models
AntimicrobialVarious bacteriaEffective against multiple strains

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These interactions lead to the disruption of critical cellular processes, ultimately resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea and related compounds:

Compound Name Core Structure Substituents Biological Activity IC50/EC50 Binding Affinity (kcal/mol) Source
This compound 1,3,4-oxadiazole Benzyl, phenylurea Not explicitly reported N/A N/A N/A
Compound 129 () 1,3,4-oxadiazole Benzyl, sulfanyl acetamide, trifluoromethyl phenyl ALP inhibition, anticancer 0.420 ± 0.012 µM -7.90 (vs. ALP 1EW2)
Fluconazole-based thiadiazole () 1,3,4-thiadiazole Difluorophenyl, triazole Antifungal (in vitro/vivo) Not reported Not reported
Propanone derivatives () 1,3,4-oxadiazole Phenoxyphenyl, propanone Anti-inflammatory Not reported Not reported
GSK-3 inhibitors () 1,3,4-oxadiazole Benzo[d]thiazol, acetamide GSK-3 inhibition (Alzheimer’s models) Not reported Not reported

Key Findings and Analysis

Activity Against Alkaline Phosphatase (ALP): Compound 129 (2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) exhibits potent ALP inhibition (IC50 = 0.420 µM), outperforming the standard (IC50 = 2.80 µM) . Its trifluoromethyl group likely enhances lipophilicity and target binding.

Structural Effects of Heterocycle Replacement :

  • The fluconazole-based thiadiazole () replaces oxadiazole with thiadiazole, introducing sulfur. Thiadiazoles are more lipophilic but less electronegative than oxadiazoles, which could reduce hydrogen-bonding efficiency but improve membrane permeability .

Role of Substituents: The propanone derivatives () demonstrate anti-inflammatory activity, attributed to the phenoxyphenyl group’s steric bulk and propanone’s ketone functionality. The target compound’s phenylurea moiety, with its dual NH groups, may favor interactions with polar enzyme pockets, suggesting divergent therapeutic applications . GSK-3 inhibitors () feature acetamide and benzo[d]thiazol groups.

Anticancer Potential: Compound 129’s anticancer activity highlights the therapeutic promise of 5-benzyl-1,3,4-oxadiazole derivatives. The target compound’s urea group could modulate apoptosis pathways differently, warranting cytotoxicity assays .

Biological Activity

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties and effects on various biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

C16H14N4O(Molecular Weight 270.31 g mol)\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}\quad (\text{Molecular Weight }270.31\text{ g mol})

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its interaction with specific enzymes.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa0.37
MCF-70.73
HepG20.95
A549>7.91

These results indicate that the compound is particularly effective against cervical cancer cells (HeLa), outperforming the reference drug sorafenib.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways. Flow cytometry analysis has shown that the compound significantly induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase in HeLa cells . Additionally, in silico docking studies suggest that it binds effectively to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes:

Alkaline Phosphatase Inhibition

Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides have been synthesized as alkaline phosphatase inhibitors. These compounds demonstrated promising inhibitory activity against alkaline phosphatase, suggesting a potential role in treating diseases associated with elevated enzyme levels .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity:

  • Study on Cytotoxicity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of established chemotherapeutics .
  • Mechanistic Studies : Research employing flow cytometry and molecular docking provided insights into the apoptotic pathways activated by these compounds and their binding affinities to key molecular targets .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm), urea NH signals (δ 8.1–8.5 ppm), and oxadiazole C=N (δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns, such as cleavage of the oxadiazole ring (e.g., loss of C7_7H7_7 from the benzyl group) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for structurally analogous oxadiazoles .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • Cross-validation : Combine multiple techniques (e.g., 1^1H-13^13C HSQC NMR to correlate proton-carbon couplings) .
  • Computational modeling : Density Functional Theory (DFT) simulations predict IR/NMR spectra and compare with experimental data .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to trace urea NH groups and distinguish overlapping signals .

What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) to enhance solubility, as seen in oxadiazole-based β-adrenergic receptor antagonists .
  • Prodrug design : Mask polar functionalities (e.g., esterification of urea NH) to improve membrane permeability .
  • In vitro assays : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .

How is the compound’s stability evaluated under varying environmental conditions?

Q. Advanced

  • Stress testing : Expose to acidic/basic buffers (pH 1–13), elevated temperatures (40–60°C), and UV light to identify degradation products via HPLC-MS .
  • Kinetic studies : Monitor half-life (t1/2_{1/2}) in simulated biological fluids (e.g., phosphate-buffered saline) to predict shelf life .

What biological activities are associated with this compound?

Basic
Oxadiazole derivatives exhibit:

  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL) .
  • Enzyme inhibition : Screen for urease or kinase inhibition using colorimetric assays (e.g., Berthelot method for urea hydrolysis) .

What methodologies determine the compound’s binding mechanism to biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) to immobilized receptors .
  • Molecular docking : Use AutoDock Vina to predict interactions with active sites (e.g., β1-adrenergic receptor homology models) .
  • Radioligand displacement : Compete with 3^3H-labeled antagonists (e.g., ICI 89406) in receptor-binding assays .

How can low yields in multi-step synthesis be systematically addressed?

Q. Advanced

  • Intermediate purification : Use flash chromatography or recrystallization (e.g., glyme for oxadiazole intermediates) to remove byproducts .
  • Catalyst optimization : Employ coupling agents (e.g., EDC/HOBt) for urea formation or transition-metal catalysts (e.g., Pd for cross-coupling) .
  • DoE (Design of Experiments) : Statistically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.